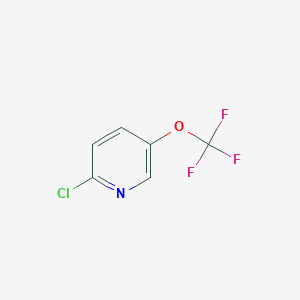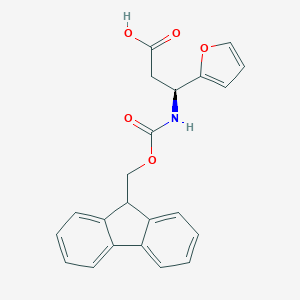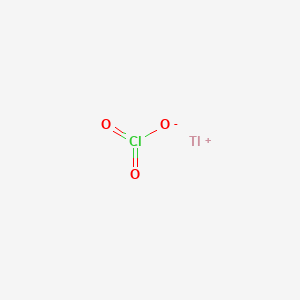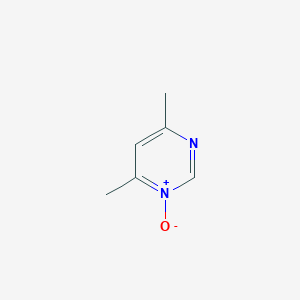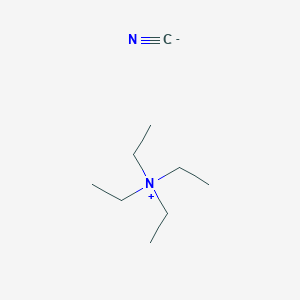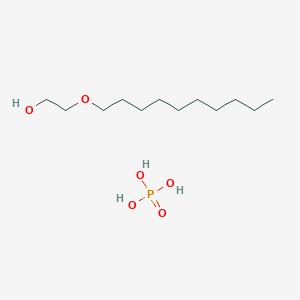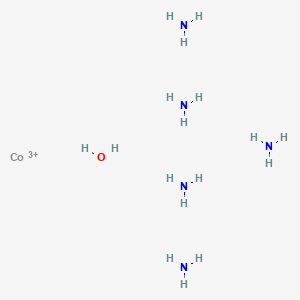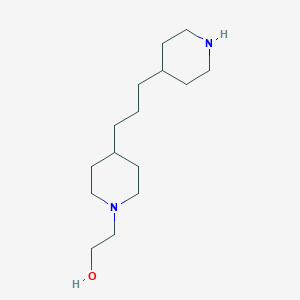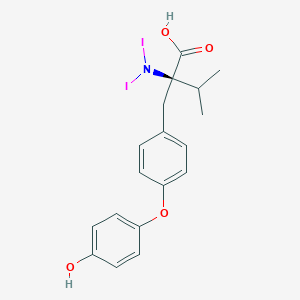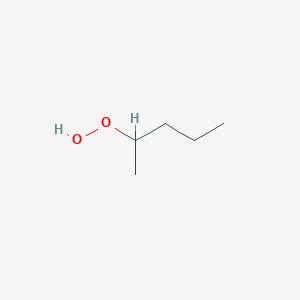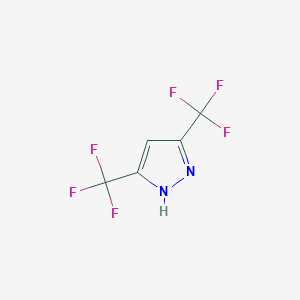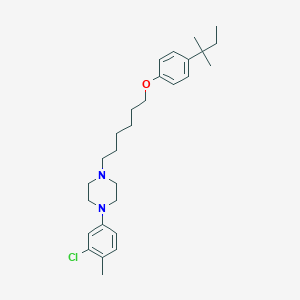
Teroxalene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Teroxalene, also known as 1,2,4-trioxolane, is a cyclic organic compound that has been gaining attention in the scientific community due to its potential applications in various fields. Teroxalene is a highly reactive molecule that can undergo various chemical reactions, making it an attractive candidate for use in chemical synthesis and other applications.
作用機序
The mechanism of action of teroxalene is not fully understood, but it is believed to involve the generation of reactive oxygen species (ROS) that can cause damage to cellular components such as DNA and proteins. This damage can lead to apoptosis in cancer cells, making teroxalene a promising candidate for cancer therapy.
生化学的および生理学的効果
Teroxalene has been shown to have a variety of biochemical and physiological effects, including the induction of apoptosis in cancer cells, the inhibition of cell proliferation, and the activation of various signaling pathways. However, more research is needed to fully understand the biochemical and physiological effects of teroxalene.
実験室実験の利点と制限
One advantage of using teroxalene in lab experiments is its high reactivity, which allows for the synthesis of various compounds that would be difficult to obtain through other methods. Additionally, teroxalene is relatively easy to synthesize and can be obtained in large quantities.
However, one limitation of using teroxalene in lab experiments is its high reactivity, which can make it difficult to handle and store. Additionally, teroxalene can be hazardous if not handled properly, and precautions should be taken when working with this compound.
将来の方向性
There are many potential future directions for teroxalene research, including:
- Further studies on the mechanism of action of teroxalene in cancer cells, to better understand how it induces apoptosis and how it could be used as a cancer therapy.
- Exploration of teroxalene's potential as an anti-inflammatory agent, due to its ability to generate reactive oxygen species.
- Investigation of teroxalene's potential as a catalyst in organic synthesis, due to its high reactivity and ability to undergo various chemical reactions.
- Development of new materials using teroxalene, due to its unique properties such as high strength and durability.
Conclusion:
Teroxalene is a highly reactive cyclic organic compound that has potential applications in various fields, including organic synthesis, materials science, and medicine. While more research is needed to fully understand its mechanism of action and potential applications, teroxalene is a promising candidate for future research and development.
合成法
Teroxalene can be synthesized through various methods, including the reaction of hydrogen peroxide with an aldehyde or ketone in the presence of a catalyst. Other methods include the reaction of a peroxide with a ketone or aldehyde in the presence of acid or base catalysts. The most common method for synthesizing teroxalene involves the reaction of hydrogen peroxide with acetone in the presence of sulfuric acid.
科学的研究の応用
Teroxalene has been extensively studied for its potential applications in various fields, including organic synthesis, materials science, and medicine. In organic synthesis, teroxalene can be used as a powerful oxidizing agent, allowing for the synthesis of various compounds that would be difficult to obtain through other methods.
In materials science, teroxalene has been used to create new materials with unique properties, such as high strength and durability. In medicine, teroxalene has been studied for its potential as an anti-cancer agent, due to its ability to induce apoptosis (programmed cell death) in cancer cells.
特性
CAS番号 |
14728-33-7 |
|---|---|
製品名 |
Teroxalene |
分子式 |
C28H41ClN2O |
分子量 |
457.1 g/mol |
IUPAC名 |
1-(3-chloro-4-methylphenyl)-4-[6-[4-(2-methylbutan-2-yl)phenoxy]hexyl]piperazine |
InChI |
InChI=1S/C28H41ClN2O/c1-5-28(3,4)24-11-14-26(15-12-24)32-21-9-7-6-8-16-30-17-19-31(20-18-30)25-13-10-23(2)27(29)22-25/h10-15,22H,5-9,16-21H2,1-4H3 |
InChIキー |
LRQIJOWDNRNLDY-UHFFFAOYSA-N |
SMILES |
CCC(C)(C)C1=CC=C(C=C1)OCCCCCCN2CCN(CC2)C3=CC(=C(C=C3)C)Cl |
正規SMILES |
CCC(C)(C)C1=CC=C(C=C1)OCCCCCCN2CCN(CC2)C3=CC(=C(C=C3)C)Cl |
その他のCAS番号 |
14728-33-7 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



